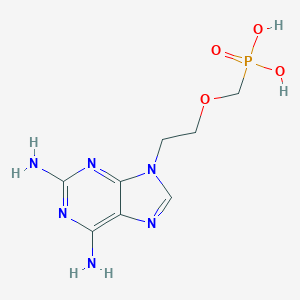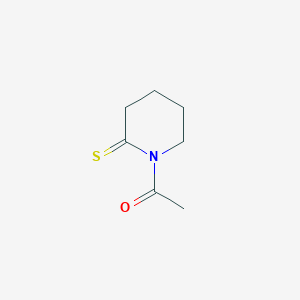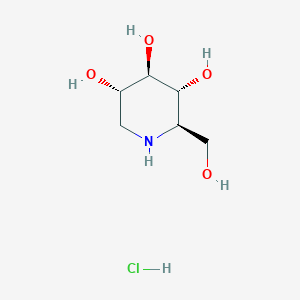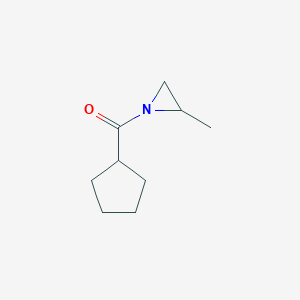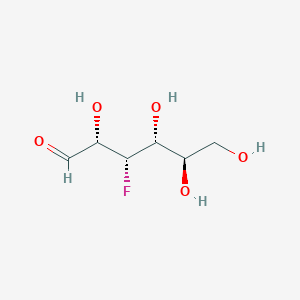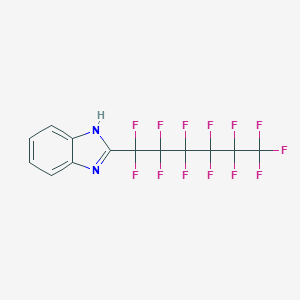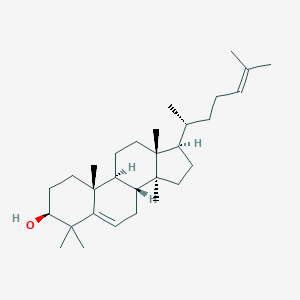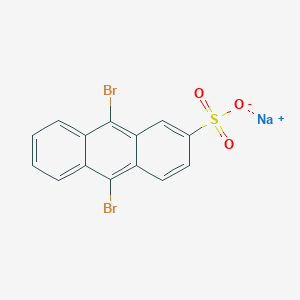
Sodium 9,10-dibromoanthracene-2-sulfonate
描述
Sodium 9,10-dibromoanthracene-2-sulfonate is a chemical compound with the molecular formula C₁₄H₇Br₂NaO₃S and a molecular weight of 438.07 g/mol . This compound is a sulfonated derivative of anthracene, featuring bromine atoms at the 9 and 10 positions and a sulfonate group at the 2 position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 9,10-dibromoanthracene-2-sulfonate typically involves the bromination of anthracene followed by sulfonation. The process begins with the reaction of anthracene with bromine in a suitable solvent such as chloroform, resulting in the formation of 9,10-dibromoanthracene . This intermediate is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group at the 2 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: Sodium 9,10-dibromoanthracene-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 9 and 10 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Products: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Dihydroanthracene derivatives.
科学研究应用
Sodium 9,10-dibromoanthracene-2-sulfonate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Sodium 9,10-dibromoanthracene-2-sulfonate involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfonate group play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to various biochemical effects . Further research is needed to fully elucidate its molecular targets and pathways involved .
相似化合物的比较
Sodium 9,10-dibromoanthracene-2-sulfonate can be compared with other similar compounds, such as:
9,10-Dibromoanthracene: Lacks the sulfonate group, making it less soluble in water and limiting its applications.
9,10-Dimethylanthracene: Substituted with methyl groups instead of bromine, resulting in different chemical and physical properties.
9,10-Difurylanthracene: Contains furan rings instead of bromine atoms, leading to distinct photophysical properties.
The unique combination of bromine atoms and a sulfonate group in this compound makes it a versatile compound with diverse applications in various fields .
属性
IUPAC Name |
sodium;9,10-dibromoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O3S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTROERCWCLTJJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87796-18-7 | |
| Record name | 9,10-Dibromo-2-anthracenesulfonic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087796187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium 9,10-dibromoanthracene-2-sulfonate in the described esterase assay?
A: this compound acts as a fluorescent acceptor in the chemiluminescent reaction triggered by the esterase. [] The hydrolysis of 2-methyl-1-propenylbenzoate by esterase produces 2-methyl-1-propenol, which is then oxidized by the hydrogen peroxide/horseradish peroxidase (HRP) system. This oxidation generates electronically excited triplet acetone. this compound interacts with this excited acetone, leading to energy transfer and subsequent emission of light at an enhanced intensity compared to the light emitted by excited acetone alone. This significantly amplifies the sensitivity of the assay, enabling the detection of minute quantities of esterase. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


